Toremifene - 89778-26-7


Catalog Number: EVT-286198
CAS Number: 89778-26-7
Molecular Formula: C26H28ClNO
Molecular Weight: 406 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction


Toremifene is a synthetic, nonsteroidal compound belonging to the triphenylethylene family. [] It is classified as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic effects depending on the target tissue. [, , ] In scientific research, toremifene serves as a valuable tool for investigating estrogen-dependent pathways and mechanisms in various biological systems.

Synthesis Analysis

While specific details on toremifene synthesis are limited in the provided papers, [] outlines a general development path involving biochemical and pharmacological tests to select and characterize toremifene. The paper mentions toremifene's antitumor action is targeted at estrogen receptors and highlights its synthesis is a significant achievement in breast cancer treatment research. Further research into detailed synthetic pathways is necessary for a comprehensive understanding.

Molecular Structure Analysis

Although detailed molecular structure analysis is not extensively discussed in the provided papers, [] mentions toremifene is a triphenylethylene derivative. It shares structural similarities with tamoxifen, another SERM, differing only by the addition of a single chlorine side chain. [] This structural similarity contributes to their comparable mechanisms of action and biological effects.

  • Cancer Research: Toremifene serves as a model compound for studying hormone-dependent cancer development and progression. [, ] Researchers use it to investigate the role of ERs in tumor growth, metastasis, and drug resistance. [, , ]
  • Drug Resistance Studies: Toremifene's ability to modulate multidrug resistance makes it a valuable tool in studying mechanisms underlying chemoresistance. [, , ] Research focuses on its potential to enhance the efficacy of conventional chemotherapy drugs by overcoming drug efflux mediated by P-glycoprotein. [, ]
  • Metabolic Studies: Research investigates the metabolic pathways of toremifene, identifying major metabolites and their potential biological activities. [, ] This information is crucial for understanding drug interactions and potential toxicities.
  • Endocrine Research: Toremifene is utilized to study the effects of estrogen modulation in various physiological processes. [, , ] Researchers investigate its impact on bone metabolism, [, ] lipid profiles, [] and uterine health. [, ]
  • Transgenic Animal Models: Toremifene is employed in preclinical studies using transgenic animal models, like the TRAMP model for prostate cancer. [, ] This allows for investigation of chemopreventive strategies and the exploration of novel therapeutic targets.
Future Directions
  • Optimizing Drug Delivery Systems: Continued research into novel drug delivery systems, such as biodegradable polymers, will enable targeted delivery of toremifene, improving its efficacy and minimizing off-target effects. [, ]
  • Personalized Medicine Approaches: Exploring the influence of genetic factors, such as CYP2D6 polymorphisms, on toremifene's efficacy and toxicity will pave the way for personalized medicine approaches, tailoring treatment strategies to individual patients. []
  • Combination Therapies: Investigating the synergistic potential of toremifene with other anticancer agents, including chemotherapy drugs and targeted therapies, holds promise for developing more effective treatment regimens. [, ]
  • Non-Cancer Applications: Expanding research on toremifene's potential therapeutic benefits in non-cancer conditions, such as osteoporosis and cardiovascular disease, could unveil novel applications for this versatile compound. [, , ]


Compound Description: Tamoxifen, like toremifene, is a nonsteroidal triphenylethylene selective estrogen receptor modulator (SERM) []. It is widely used in the treatment of all stages of hormone-dependent breast cancer []. Tamoxifen competitively binds to estrogen receptors, inhibiting the growth-stimulating activity of estrogens in hormone-dependent breast cancers [].


Compound Description: α-Hydroxytoremifene is a major metabolite of toremifene [, ]. Studies show that α-hydroxytoremifene forms DNA adducts, specifically (E)- and (Z)-α-(deoxyguanosin-N2-yl)toremifene, upon activation by sulfation [].

Relevance: This metabolic pathway of toremifene is analogous to the metabolism of tamoxifen to α-hydroxytamoxifen []. While α-hydroxytamoxifen has been implicated in tamoxifen's hepatocarcinogenicity in rats, the lower levels of DNA adducts formed by α-hydroxytoremifene suggest a potentially reduced risk with toremifene [].


Compound Description: 4-Hydroxytoremifene is a metabolite of toremifene found in human urine []. In vitro studies show it can be further oxidized to a reactive quinone methide, which may contribute to cytotoxicity [].

Relevance: This metabolic pathway is similar to the oxidation of 4-hydroxytamoxifen, a metabolite of tamoxifen []. While both 4-hydroxy metabolites can form quinone methides, 4-hydroxytoremifene exhibits a greater propensity for this conversion [].


Compound Description: N-Desmethyltoremifene is the primary circulating metabolite of toremifene in humans [, ]. It exhibits hormonal effects similar to toremifene, acting as an antiestrogen []. Like toremifene, N-desmethyltoremifene inhibits several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2B6 [].

Relevance: Both toremifene and N-desmethyltoremifene are metabolized primarily by CYP3A4, with CYP2D6 playing a minor role in their metabolism []. This metabolic profile contrasts with tamoxifen, which is primarily metabolized by CYP2D6 []. The shared metabolic pathway and similar activity profile of N-desmethyltoremifene highlight its potential clinical relevance as an active metabolite of toremifene.


Compound Description: Droloxifene is a selective estrogen receptor modulator (SERM) investigated as a potential antiestrogen for breast cancer treatment []. Like toremifene and tamoxifen, droloxifene can be metabolized to a catechol, which can then be oxidized to a reactive o-quinone [].


Compound Description: Carboxytoremifene is a common metabolite of both toremifene and tamoxifen [].

DHEA (Dehydroepiandrosterone)

Compound Description: DHEA is an endogenous steroid hormone that has shown potential as a chemopreventive agent against breast cancer in preclinical models [].

Relevance: While not structurally related to toremifene, DHEA was investigated alongside toremifene and other agents for its effects on uterine histomorphology in rats []. The study aimed to understand how these potential chemopreventive agents, including toremifene, might affect the uterus, a hormone-sensitive tissue, at different doses.


Compound Description: Vorozole is a nonsteroidal aromatase inhibitor that has been investigated as a potential chemotherapeutic agent for breast cancer []. Aromatase inhibitors work by blocking the production of estrogen.

Relevance: Vorozole, like DHEA, was included in a study examining the effects of various potential chemopreventive agents, including toremifene, on uterine histomorphology in rats []. This research aimed to assess the potential for uterine effects, both uterotrophic and antiestrogenic, of these compounds.


Compound Description: Flutamide is a nonsteroidal antiandrogen that competes with testosterone and dihydrotestosterone for binding to androgen receptors []. It is primarily used in the treatment of prostate cancer.


Compound Description: (Deaminohydroxy)toremifene is a metabolite of toremifene found in rat plasma after long-term toremifene administration []. It is formed through deamination and oxidation reactions during toremifene metabolism.

Relevance: (Deaminohydroxy)toremifene, alongside N-desmethyltoremifene, are the two main metabolites of toremifene observed in rat plasma following long-term toremifene administration []. This finding highlights the metabolic pathways involved in the breakdown and elimination of toremifene in vivo.


Relevance: A study investigated the combination of toremifene with a chemotherapy regimen including mitomycin, vindesine, and cisplatin (MVP) in patients with non-small cell lung cancer []. The researchers found that toremifene enhanced the cytotoxic effects of these chemotherapeutic agents in vitro.


Relevance: Vindesine was part of the MVP chemotherapy regimen investigated in combination with toremifene for the treatment of non-small cell lung cancer []. The in vitro study results suggest that toremifene can enhance the cytotoxic effects of vindesine.


Relevance: Cisplatin was a component of the MVP chemotherapy regimen studied in combination with toremifene for the treatment of non-small cell lung cancer []. The study found that toremifene enhanced the cytotoxic effects of cisplatin in vitro.


Relevance: A study examined the synergistic effects of combining toremifene with gemcitabine on human lung cancer cells []. The research indicated that the combination resulted in enhanced growth inhibition and apoptosis in the tested cell line.


Relevance: Research investigated the effects of toremifene on multidrug resistance mediated by P-glycoprotein (Pgp), a protein that can pump drugs out of cancer cells []. The study found that toremifene enhanced the cytoplasmic and nuclear accumulation of doxorubicin, a Pgp substrate, in drug-resistant breast cancer cells.


Relevance: Similar to doxorubicin, vinblastine is a substrate for Pgp []. A study investigated the effects of toremifene on Pgp-mediated multidrug resistance and found that toremifene enhanced the cytotoxic effects of vinblastine in drug-resistant cells [, ].


CAS Number


Product Name




Molecular Formula


Molecular Weight

406 g/mol



InChI Key





Soluble in DMSO


Citrate, Toremifene
FC 1157a
Toremifene Citrate
Toremifene Citrate (1:1)
Toremifene, (E)-Isome

Canonical SMILES


Isomeric SMILES


Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.